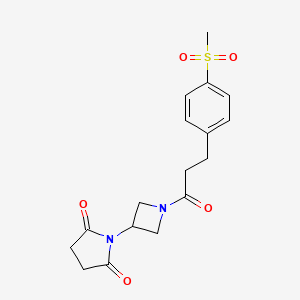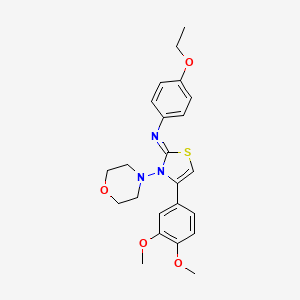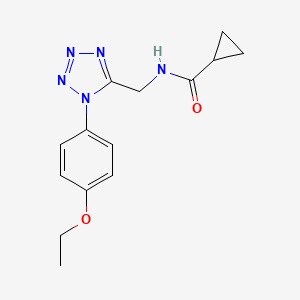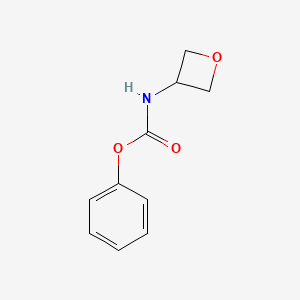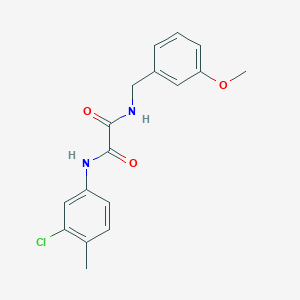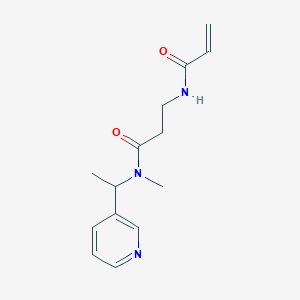
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide acts as a selective antagonist for mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By binding to mGluR5, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide prevents the activation of the receptor by its endogenous ligands, resulting in a reduction in the downstream signaling pathways that are involved in various neurological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide are mediated by its interaction with mGluR5. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. It has also been shown to affect various neurotransmitter systems, including dopamine, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in lab experiments include its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to penetrate the blood-brain barrier. However, one limitation of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is its potential off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in scientific research. One potential application is in the development of novel therapies for neurological disorders, such as Parkinson's disease and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide could also be used to investigate the role of mGluR5 in other neurological processes, such as pain and anxiety. Additionally, future studies could focus on optimizing the pharmacokinetic properties of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is a selective antagonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its well-characterized pharmacological profile and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of mGluR5 in various neurological processes. Future research is needed to fully understand the potential of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide as a therapeutic agent and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the use of various reagents and catalysts to produce the final product. The synthesis process has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has also been used to study the effects of mGluR5 on synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
N-methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-13(18)16-9-7-14(19)17(3)11(2)12-6-5-8-15-10-12/h4-6,8,10-11H,1,7,9H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPEFZGEDLPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{methyl[1-(pyridin-3-yl)ethyl]carbamoyl}ethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

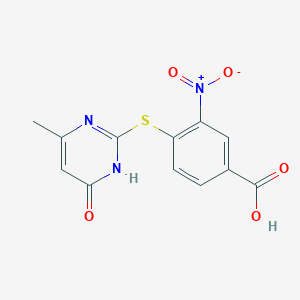
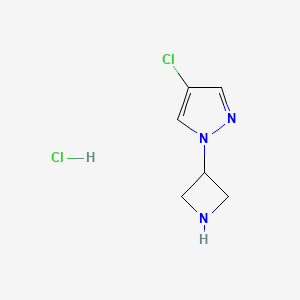
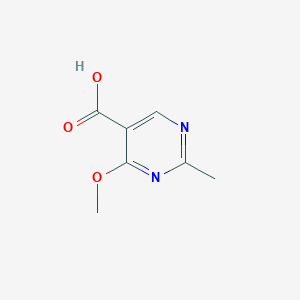
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
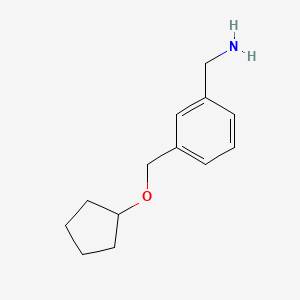
![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)
![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
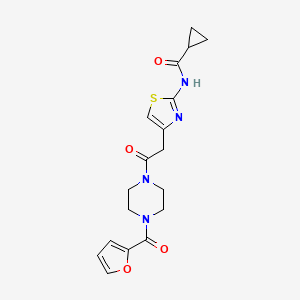
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
